molecular formula C26H28N4O B2851355 (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone CAS No. 1105218-92-5

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone

Cat. No.: B2851355
CAS No.: 1105218-92-5
M. Wt: 412.537
InChI Key: XEUSDVRQGXAKKQ-UHFFFAOYSA-N
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Description

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone is a chemical entity with a diverse structure incorporating elements of isoquinolines, pyridazines, and piperidines

Preparation Methods

Synthetic routes for (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone typically start with the construction of the isoquinoline and pyridazine core structures. These cores are then functionalized with the necessary substituents before being coupled through various organic reactions:

  • Isoquinoline Synthesis: Traditional Bischler-Napieralski cyclization or Pictet-Spengler reaction under controlled acidic conditions can create the isoquinoline ring.

  • Pyridazine Formation: This can be achieved through condensation reactions involving hydrazine and 1,3-diketones.

  • Final Coupling: The isoquinoline and pyridazine moieties can be linked via a piperidine scaffold through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

The compound undergoes several types of reactions due to its complex structure:

  • Oxidation and Reduction: Both the isoquinoline and pyridazine rings can be targets for oxidation or reduction, leading to various hydroxylated or reduced derivatives.

  • Substitution: The aromatic rings and the piperidine moiety allow for electrophilic and nucleophilic substitution reactions, often using halogens or organic electrophiles.

  • Major Products: Depending on the conditions, major products may include substituted analogs, N-oxides, and reduced derivatives, facilitating further functionalization or modification.

Scientific Research Applications

This compound finds applications in multiple fields:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: Its structural framework is often explored for enzyme inhibition or as a ligand in receptor binding studies.

  • Medicine: Research often focuses on its potential pharmacological properties, such as anti-inflammatory, anti-tumor, or antiviral activities.

  • Industry: In materials science, it could be a precursor for the synthesis of new polymers or as an intermediate in the production of fine chemicals.

Mechanism of Action

The compound's mechanism of action in biological systems typically involves interaction with specific molecular targets:

  • Molecular Targets: Enzymes or receptors that recognize the isoquinoline or pyridazine moieties.

  • Pathways Involved: Inhibition of enzymatic activity, modulation of receptor signaling pathways, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

When compared to other isoquinoline, pyridazine, or piperidine derivatives, (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone stands out due to its combined structural motifs, which enhance its versatility and potential effectiveness.

  • Similar Compounds: Other derivatives of isoquinoline (e.g., papaverine), pyridazine (e.g., phthalazine), and piperidine (e.g., piperine) each possess unique properties but often lack the multifaceted functionality found in this compound.

Highlighting its uniqueness, the combination of these different functional groups creates a highly versatile scaffold for the development of new drugs or materials.

That should give you a thorough overview. What do you think?

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O/c1-19-6-2-5-9-23(19)24-10-11-25(28-27-24)29-15-13-21(14-16-29)26(31)30-17-12-20-7-3-4-8-22(20)18-30/h2-11,21H,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUSDVRQGXAKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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